molecular formula C18H9NO B057332 Pyrene-1-carbonyl cyanide CAS No. 124679-13-6

Pyrene-1-carbonyl cyanide

Cat. No.: B057332
CAS No.: 124679-13-6
M. Wt: 255.3 g/mol
InChI Key: ZTLVIFYLZSQPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrene-1-carbonyl cyanide is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical properties This compound is characterized by the presence of a carbonyl cyanide group attached to the pyrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1-carbonyl cyanide typically involves the functionalization of the pyrene coreThe process may involve the use of reagents such as acyl chlorides and cyanide sources under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrene-1-carbonyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene-1,6-dione, while substitution reactions can produce various substituted pyrene derivatives .

Scientific Research Applications

Pyrene-1-carbonyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrene-1-carbonyl cyanide involves its interaction with molecular targets through its carbonyl and cyanide groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving fluorescence and photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both carbonyl and cyanide groups, which confer distinct reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and fluorescence behavior .

Properties

IUPAC Name

pyrene-1-carbonyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9NO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLVIFYLZSQPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924902
Record name Pyrene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124679-13-6
Record name Pyrene-1-carbonylcyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124679136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrene-1-carbonyl cyanide
Reactant of Route 2
Reactant of Route 2
Pyrene-1-carbonyl cyanide
Reactant of Route 3
Pyrene-1-carbonyl cyanide
Reactant of Route 4
Pyrene-1-carbonyl cyanide
Reactant of Route 5
Pyrene-1-carbonyl cyanide
Reactant of Route 6
Reactant of Route 6
Pyrene-1-carbonyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.